molecular formula C19H15BrCl3N5OS B15141094 Thiotraniliprole

Thiotraniliprole

Cat. No.: B15141094
M. Wt: 547.7 g/mol
InChI Key: IEFALYLJMGPZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiotraniliprole is a novel insecticide belonging to the class of anthranilic diamides. It is known for its high efficacy against a wide range of lepidopterous pests, including those resistant to other classes of insecticides. This compound works by targeting the ryanodine receptors in insects, leading to uncontrolled release of calcium ions, muscle contraction, paralysis, and ultimately death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiotraniliprole can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Thiotraniliprole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

Thiotraniliprole has a wide range of applications in scientific research, including:

Mechanism of Action

Thiotraniliprole exerts its effects by targeting the ryanodine receptors in insects. These receptors are responsible for regulating the release of calcium ions within muscle cells. When this compound binds to these receptors, it causes an uncontrolled release of calcium ions, leading to continuous muscle contraction, paralysis, and eventually death of the insect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiotraniliprole stands out due to its high potency and effectiveness against resistant pest populations. Its unique chemical structure allows for better binding to ryanodine receptors, making it a valuable tool in integrated pest management strategies .

Properties

Molecular Formula

C19H15BrCl3N5OS

Molecular Weight

547.7 g/mol

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H15BrCl3N5OS/c1-9(2)25-19(30)11-6-10(21)7-13(23)16(11)26-18(29)14-8-15(20)27-28(14)17-12(22)4-3-5-24-17/h3-9H,1-2H3,(H,25,30)(H,26,29)

InChI Key

IEFALYLJMGPZJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.